molecular formula C11H9ClN2O2S B12926755 4-chloro-N-phenylpyridine-3-sulfonamide

4-chloro-N-phenylpyridine-3-sulfonamide

Cat. No.: B12926755
M. Wt: 268.72 g/mol
InChI Key: YDKCPFWTECFQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-phenylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the fourth position and a phenyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-phenylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with aniline (phenylamine). The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-chloropyridine-3-sulfonyl chloride+anilineThis compound+HCl\text{4-chloropyridine-3-sulfonyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 4-chloropyridine-3-sulfonyl chloride+aniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation may produce sulfonic acids.

Mechanism of Action

The mechanism of action of 4-chloro-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzene sulfonamide
  • 4-chloro-3-pyridinesulfonamide
  • 4-chloro-3-nitrobenzene sulfonyl chloride

Uniqueness

4-chloro-N-phenylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

4-chloro-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C11H9ClN2O2S/c12-10-6-7-13-8-11(10)17(15,16)14-9-4-2-1-3-5-9/h1-8,14H

InChI Key

YDKCPFWTECFQBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.